molecular formula C12H13N B8401511 2,2-Dimethyl-3-phenylcyclopropanecarbonitrile

2,2-Dimethyl-3-phenylcyclopropanecarbonitrile

Cat. No.: B8401511
M. Wt: 171.24 g/mol
InChI Key: XXCQEIYQDPRHOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dimethyl-3-phenylcyclopropanecarbonitrile is a useful research compound. Its molecular formula is C12H13N and its molecular weight is 171.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H13N

Molecular Weight

171.24 g/mol

IUPAC Name

2,2-dimethyl-3-phenylcyclopropane-1-carbonitrile

InChI

InChI=1S/C12H13N/c1-12(2)10(8-13)11(12)9-6-4-3-5-7-9/h3-7,10-11H,1-2H3

InChI Key

XXCQEIYQDPRHOZ-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C1C2=CC=CC=C2)C#N)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 234 mg (0.96 mmole) of cyclopropanoid cyanoester 10 (produced in accordance with Example VIII), 174 mg (2.1 mmoles) of sodium bicarbonate, and 35 mg of water in 2.0 mL of 1,3-propanediol was heated at reflux, protected from atmospheric moisture, for 45 minutes. The product was isolated by diluting the cooled mixture with 25 mL of saturated brine and extraction with ether. The ether extracts were washed in successive order with 20 mL of 1:1 (v/v) 1M aqueous NaOH:saturated brine and 20 mL of 10% aqueous sodium chloride, dried over anhydrous magnesium sulfate, and filtered. Removal of the ether by evaporation at reduced pressure afforded 157 mg (95% yield) of nitrile 17 as a mixture of cis and trans stereoisomers, subsequently shown by NMR analysis (vinyl H absorption at approximately 5.0δ) to be accompanied by a minor amount (~10-15%) of ring-opened by-product.
Name
cyanoester
Quantity
234 mg
Type
reactant
Reaction Step One
Quantity
174 mg
Type
reactant
Reaction Step One
Name
Quantity
35 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Yield
95%

Synthesis routes and methods II

Procedure details

To a solution of 1-cyano-2,2-dimethyl-3-phenyl-cyclopropanecarboxylic acid (13.6 g, 63 mmol) in DMSO (125 mL) was added LiCl (10.72 g, 252 mmol) followed by NaHCO3 (7.96 g, 94.5 mmol) and water (4.55 g, 252 mmol). Gas evolution was observed, and within 30 minutes enough solids were dissolved to allow the milky mixture to stir. The reaction mixture was stirred at 170° C. for 18 hours, then cooled and poured into a mixture of water and brine (7/1, 800 mL) and extracted with ethyl ether. The combined organic extracts were dried over Na2SO4, filtered and evaporated under reduced pressure to give 7.79 g (76% yield) of 2,2-dimethyl-3-phenyl-cyclopropanecarbonitrile (3/1, cis/trans mixture).
Name
1-cyano-2,2-dimethyl-3-phenyl-cyclopropanecarboxylic acid
Quantity
13.6 g
Type
reactant
Reaction Step One
Name
Quantity
10.72 g
Type
reactant
Reaction Step One
Name
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
7.96 g
Type
reactant
Reaction Step Two
Name
Quantity
4.55 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
brine
Quantity
800 mL
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.